molecular formula C15H18F8O2S B3041527 2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate CAS No. 312699-89-1

2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate

Cat. No.: B3041527
CAS No.: 312699-89-1
M. Wt: 414.4 g/mol
InChI Key: AFFARESYALGFCS-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentyl alcohol with adamantane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonate group can be oxidized or reduced to form different functional groups.

    Hydrolysis: In the presence of water and acid or base catalysts, the sulfonate ester can hydrolyze to form the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted fluorinated compounds.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of alcohols or thiols.

    Hydrolysis: Formation of 2,2,3,3,4,4,5,5-Octafluoropentyl alcohol and adamantane-1-sulfonic acid.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing advanced materials with unique properties.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate involves its interaction with molecular targets through its fluorinated and sulfonate groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes or proteins. The sulfonate group can form ionic interactions with positively charged sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Uniqueness

2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate stands out due to its combination of a highly fluorinated chain and an adamantane sulfonate group. This unique structure imparts exceptional thermal stability, chemical resistance, and specific interactions with biological targets, making it a valuable compound in various advanced applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl adamantane-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F8O2S/c16-11(17)14(20,21)15(22,23)13(18,19)7-25-26(24)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFARESYALGFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate
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2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate
Reactant of Route 6
2,2,3,3,4,4,5,5-Octafluoropentyl adamantane-1-sulphinate

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